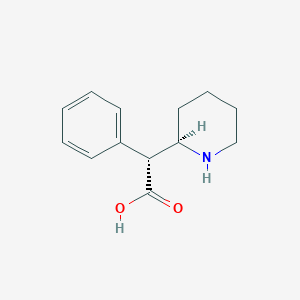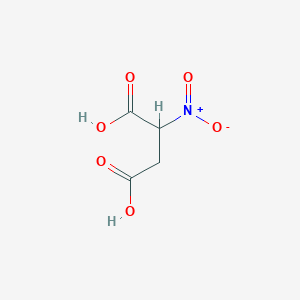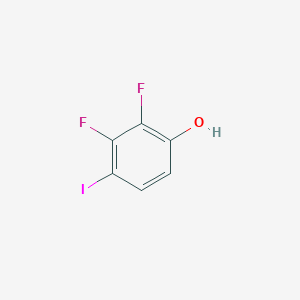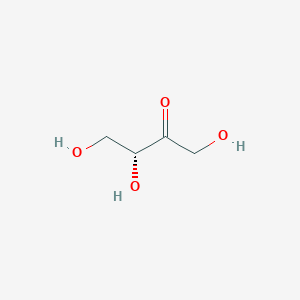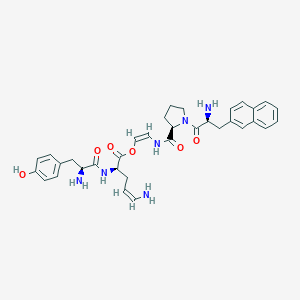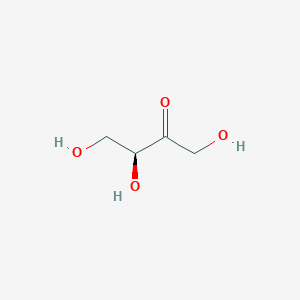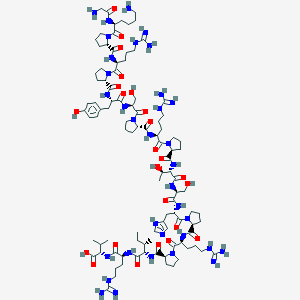
Drosocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Drosocin is a small antimicrobial peptide that is found in the fruit fly Drosophila melanogaster. It is a member of the cecropin family of peptides, which are known for their antimicrobial activity against a wide range of bacteria and fungi. Drosocin has been the subject of intense scientific research over the past few decades due to its potential applications in the field of medicine.
作用機序
Drosocin exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. It binds to the negatively charged phospholipids in the membrane, causing destabilization and ultimately leading to cell death. Drosocin also has the ability to penetrate the cell membrane and enter the cytoplasm of the pathogen, where it can further disrupt cellular processes.
Biochemical and Physiological Effects:
Drosocin has been shown to have a number of biochemical and physiological effects on both the pathogen and the host. It can induce the production of reactive oxygen species in bacteria, leading to oxidative stress and cell death. Drosocin also has immunomodulatory effects, stimulating the production of antimicrobial peptides and cytokines in the host.
実験室実験の利点と制限
One of the major advantages of drosocin as a research tool is its low toxicity to mammalian cells, making it a safe and effective antimicrobial agent for use in the laboratory. However, the production of drosocin can be difficult and time-consuming, limiting its widespread use in research.
将来の方向性
There are a number of potential future directions for research on drosocin. One area of interest is the development of drosocin-based therapeutics for the treatment of bacterial and fungal infections. Another potential application is the use of drosocin as a research tool for studying membrane biology and the mechanisms of antimicrobial peptide action. Additionally, there is ongoing research into the genetic regulation of drosocin expression and the development of new methods for synthesizing and producing drosocin in the laboratory.
合成法
Drosocin is synthesized in the fat body of the fruit fly in response to bacterial or fungal infection. The gene encoding drosocin is transcribed into mRNA, which is then translated into the peptide by ribosomes. The peptide is then processed and secreted into the hemolymph, where it can exert its antimicrobial activity.
科学的研究の応用
Drosocin has been studied extensively for its potential applications in the treatment of bacterial and fungal infections. It has been shown to have broad-spectrum activity against a wide range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Drosocin has also been shown to have low toxicity to mammalian cells, making it a promising candidate for further development as a therapeutic agent.
特性
CAS番号 |
149924-99-2 |
|---|---|
製品名 |
Drosocin |
分子式 |
C201H321N67O51 |
分子量 |
2198.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C98H160N34O24/c1-6-53(4)75(86(147)116-58(20-9-35-110-95(101)102)77(138)124-74(52(2)3)94(155)156)125-84(145)71-28-17-41-129(71)90(151)61(22-11-37-112-97(105)106)118-81(142)68-25-15-43-131(68)92(153)64(46-56-48-109-51-114-56)121-79(140)65(49-133)122-87(148)76(54(5)135)126-85(146)72-29-18-42-130(72)91(152)62(23-12-38-113-98(107)108)119-82(143)69-26-16-44-132(69)93(154)66(50-134)123-78(139)63(45-55-30-32-57(136)33-31-55)120-83(144)70-27-14-40-128(70)89(150)60(21-10-36-111-96(103)104)117-80(141)67-24-13-39-127(67)88(149)59(19-7-8-34-99)115-73(137)47-100/h30-33,48,51-54,58-72,74-76,133-136H,6-29,34-47,49-50,99-100H2,1-5H3,(H,109,114)(H,115,137)(H,116,147)(H,117,141)(H,118,142)(H,119,143)(H,120,144)(H,121,140)(H,122,148)(H,123,139)(H,124,138)(H,125,145)(H,126,146)(H,155,156)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t53-,54+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1 |
InChIキー |
NRRWQFGMQBIGRJ-AXGRSTHOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)CN |
SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN |
その他のCAS番号 |
149924-99-2 |
配列 |
GKPRPYSPRPTSHPRPIRV |
同義語 |
drosocin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




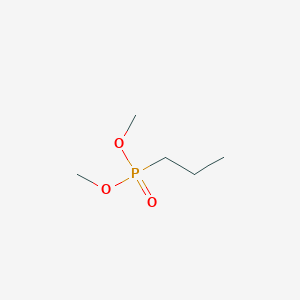
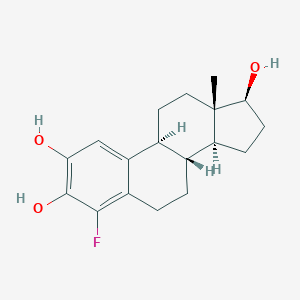
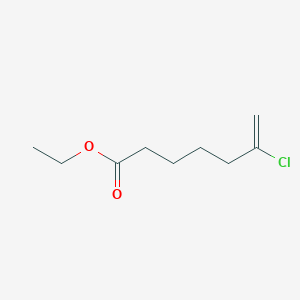
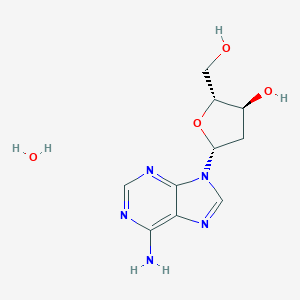
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

